4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate
Overview
Description
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate is a chemical compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an acetate group, which is an ester derived from acetic acid.
Preparation Methods
The synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate typically involves the reaction of 2,4-thiazolidinedione with butyl acetate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate can be compared with other thiazolidine derivatives, such as:
2,4-Thiazolidinedione: A precursor in the synthesis of this compound, known for its use in diabetes treatment.
Thiazolidine-2-thione: A reduced form of the thiazolidine ring, with different chemical properties and reactivity.
Thiazolidinedione-1,3,4-oxadiazole hybrids: Compounds that combine thiazolidinedione with oxadiazole, showing enhanced biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-7(11)14-5-3-2-4-10-8(12)6-15-9(10)13/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYQNXLXCKTRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN1C(=O)CSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246159 | |
Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251922-53-8 | |
Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251922-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Thiazolidinedione, 3-[4-(acetyloxy)butyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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